molecular formula C48H82O18 B1671522 Ginsenoside Rd CAS No. 52705-93-8

Ginsenoside Rd

Cat. No.: B1671522
CAS No.: 52705-93-8
M. Wt: 947.2 g/mol
InChI Key: RLDVZILFNVRJTL-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Chikusetsusaponin FK7 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of pancreatic lipase , an enzyme crucial for the digestion and absorption of dietary fats. This interaction could potentially contribute to its anti-obesity effects .

Cellular Effects

Chikusetsusaponin FK7 has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to suppress the production of inflammatory cytokines such as NO, TNF-α, and IL-1β in RAW264.7 cells . This suggests that Chikusetsusaponin FK7 may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The molecular mechanism of action of Chikusetsusaponin FK7 involves its interactions with biomolecules at the molecular level. For instance, it has been shown to inhibit the activation of NF-κB, a key regulator of immune and inflammatory responses . This suggests that Chikusetsusaponin FK7 may exert its effects through the inhibition of key enzymes and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of Chikusetsusaponin FK7 have been shown to vary with different dosages. For instance, it has been reported to significantly alleviate high-fat-diet-induced increases in body weight and obesity-related organ weights at certain dosages

Metabolic Pathways

Chikusetsusaponin FK7 is involved in various metabolic pathways. For instance, it has been suggested to influence the metabolic pathways of ginsenosides, a class of compounds to which it belongs

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for this purpose .

Industrial Production Methods: The industrial production of this compound involves biotransformation processes using microorganisms and their enzymatic systems. Under aerobic conditions, fungus biotransformation provides an efficient and inexpensive method that can be easily scaled up. Recombinant enzymes from Escherichia coli, especially recombinant hyperthermophilic enzymes, have shown efficient conversion in biomedical or pharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rd undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include rare ginsenosides such as ginsenoside F2 and compound K, which are obtained through enzymolysis of this compound .

Scientific Research Applications

Ginsenoside Rd has a wide range of scientific research applications:

Properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVZILFNVRJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Rd
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52705-93-8
Record name Ginsenoside Rd
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 - 209 °C
Record name Ginsenoside Rd
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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